4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.85. The purity is usually 95%.
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Scientific Research Applications
Metal-Free Oxidative Functionalization
A study by Zhu, Zhou, and Xia (2016) presents a metal-free alkyl radical induced addition/cyclization reaction of acrylamide, which provides a method for the synthesis of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. This process involves C(sp3)–H bond cleavage, alkylation of the double bond, and intramolecular cyclization (Zhu, Zhou, & Xia, 2016).
Rhodium(III)-Catalyzed Intramolecular Annulations
Quiñones et al. (2013) explored alkyne tethered benzamides undergoing rhodium(III)-catalyzed intramolecular annulations to give tricyclic isoquinoline derivatives. The study suggests a reaction mechanism involving a migratory insertion of the alkyne into the rhodium–nitrogen bond (Quiñones et al., 2013).
Synthesis and Characterization of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives
Zaki, Radwan, and El-Dean (2017) conducted a study on the acetylation of certain amino-isoquinoline compounds, leading to the synthesis of various heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety. This research is significant for its potential applications in pharmacology (Zaki, Radwan, & El-Dean, 2017).
Cobalt-Catalyzed Carbonylation of Aminoquinoline Benzamides
Grigorjeva and Daugulis (2014) developed a method for direct carbonylation of aminoquinoline benzamides, using oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst. This study presents a new approach to synthesizing imides with good yields (Grigorjeva & Daugulis, 2014).
Synthesis and Fluorescence Studies
Singh and Singh (2007) synthesized and characterized novel fluorophores related to benzisoquinolines. These compounds exhibited significant fluorescence and were used for labelling nucleosides, demonstrating potential applications in molecular biology (Singh & Singh, 2007).
Properties
IUPAC Name |
4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-13(2)20(25)23-11-3-4-15-12-17(9-10-18(15)23)22-19(24)14-5-7-16(21)8-6-14/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFPLXQQNVNFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.